C19H20BrN5O4S
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20BrN5O4S |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C19H20BrN5O4S/c1-27-14-7-11(8-15(28-2)17(14)29-3)18-23-24-19(25(18)21)30-10-16(26)22-13-6-4-5-12(20)9-13/h4-9H,10,21H2,1-3H3,(H,22,26) |
InChI Key |
FGLYXHOIELKDQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of C19h20brn5o4s
Established Synthetic Pathways for C19H20BrN5O4S and its Core Scaffold
The synthesis of the triazolobenzodiazepine scaffold, the central framework of this compound, is well-documented, involving multi-step sequences that provide access to the core structure, which can then be elaborated.
The foundational synthesis of the triazolobenzodiazepine core typically begins with the construction of the benzodiazepine (B76468) ring system, followed by the annulation of the triazole ring. acs.org An established route involves the N-acylation of an appropriate aminobenzophenone, followed by deprotection and cyclization to yield the 1,4-benzodiazepin-2-one intermediate. acs.orgnih.gov The bromine atom characteristic of this compound can be incorporated either on the aminobenzophenone starting material or introduced at a later stage through electrophilic aromatic substitution.
A key sequence for building the core involves the condensation of an isatoic anhydride (B1165640) with an amino acid ester, such as aspartic acid dimethyl ester. acs.org The resulting amide can be transformed into an imidoyl chloride, which then undergoes a Suzuki–Miyaura cross-coupling with a suitable boronic acid to introduce aryl diversity. The final triazole ring is often formed through a thionation/condensation/cyclization sequence from an amide precursor. acs.orgwikipedia.org
Table 1: Exemplary Multi-Step Synthesis of a Triazolobenzodiazepine Core
| Step | Description | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | N-Acylation | Protected Amino Acid Chloride, Aminobenzophenone | Formation of amide bond |
| 2 | Deprotection & Cyclization | Piperidine (B6355638) or similar base | Formation of the diazepine (B8756704) ring |
| 3 | Thionation | Lawesson's Reagent | Conversion of amide to thioamide |
| 4 | Hydrazine Condensation | Hydrazine hydrate | Formation of hydrazone intermediate |
Achieving stereochemical control is critical for defining the biological activity of many triazolobenzodiazepine analogues. Research has focused on the stereoselective functionalization of the core scaffold, particularly at the methylene (B1212753) side chain originating from the aspartic acid fragment. acs.org
The generation of an enolate from the benzodiazepine ester intermediate, followed by reaction with an alkyl halide, allows for the introduction of substituents. acs.orgnih.gov The choice of base and reaction temperature is crucial for controlling diastereoselectivity. Potassium hexamethyldisilazide (KHMDS) has proven highly efficient for clean enolate generation at low temperatures (−78 °C), leading to high diastereoselectivity (up to 25:1) in subsequent alkylation reactions. acs.org This chemo-selective approach targets a specific position on the scaffold while preserving other functional groups.
To accelerate the discovery of advanced analogues, more efficient and versatile synthetic strategies have been developed. One-pot reactions and multicomponent reactions (MCRs) have gained prominence for their ability to construct complex molecules from simple starting materials in a single operation. nih.govresearchgate.net
A notable strategy involves a one-pot synthesis that combines a decarboxylative three-component [3 + 2] cycloaddition of nonstabilized azomethine ylides, followed by N-propargylation and a copper-free intramolecular click reaction. nih.gov This atom-economical process uses readily available amino acids, maleimides, and 2-azidobenzaldehydes to rapidly assemble the fused polycyclic system, generating only CO2 and H2O as byproducts. nih.gov Similarly, cascade reactions involving reductive amination followed by intramolecular Huisgen 1,3-dipolar cycloadditions provide rapid access to the triazolobenzodiazepine scaffold, which can be further diversified. researchgate.netrsc.org
Derivatization Strategies for this compound and its Analogues
Derivatization of the core triazolobenzodiazepine scaffold is essential for fine-tuning its properties and for probing its interactions with biological targets. These strategies range from the introduction of small functional groups to significant modifications of the scaffold itself.
The systematic introduction of small functional groups at various positions on the scaffold is a key strategy for structure-activity relationship (SAR) studies. For BET inhibitors, a "methyl scan" has been employed, where methyl groups are systematically added to different positions of the I-BET762 scaffold to probe engineered "holes" in the target protein's binding pocket. acs.org
Functional groups can be introduced to serve as chemical probes or to add new properties to the molecule. For instance, attaching a fluorescent tag or a biotin (B1667282) label can facilitate biochemical assays, while introducing a clickable functional group like an azide (B81097) or alkyne allows for covalent modification and conjugation to other molecules using click chemistry. nih.govnih.gov
More substantial modifications involve altering or "decorating" the core scaffold to access novel chemical space and improve properties. Synthetic routes have been specifically designed to allow for the derivatization of multiple sites on the triazolobenzodiazepine framework. acs.orgnih.gov
Key areas for modification include the phenyl rings and the diazepine ring. acs.org The Suzuki-Miyaura cross-coupling reaction is a powerful tool for decorating the aryl portions of the molecule, allowing for the introduction of a wide variety of substituents from commercially available boronic acids. acs.org This enables extensive exploration of the chemical space around the scaffold. Other approaches include fragment merging and structure-based drug design to create entirely new scaffolds that retain the key binding interactions of the original molecule but possess different physical or chemical properties. nih.gov
Table 2: Key Positions for Scaffold Modification on the Triazolobenzodiazepine Core
| Position for Modification | Chemical Strategy | Examples of Introduced Groups | Purpose of Modification |
|---|---|---|---|
| Aryl Rings (e.g., Chlorophenyl) | Suzuki-Miyaura Cross-Coupling | Alkyl, Aryl, Heteroaryl groups | Explore hydrophobic pockets, improve potency |
| Methylene Side Chain | Enolate Alkylation | Methyl, Ethyl, other alkyl groups | Probe binding site, introduce stereocenters |
| Diazepine Ring Nitrogen | N-Alkylation / N-Acylation | Propargyl, various acyl groups | Introduce points for further functionalization |
Synthesis of this compound Analogues for Comprehensive Structure-Activity Relationship Studies
The generation of analogues from a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR). This process involves systematic modification of the parent molecule to understand how different chemical groups influence its biological activity. For a compound like GSK2256098, a potent Focal Adhesion Kinase (FAK) inhibitor, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
The synthetic approach to generating analogues typically involves dissecting the core scaffold into key regions that can be chemically altered. nih.govresearchgate.net Based on the structure of GSK2256098, these regions include the pyrimidine (B1678525) core, the sulfonamide linker, the bromophenyl group, and the piperidine--ethyl-oxadiazole moiety. Synthetic chemists devise multi-step pathways to introduce a variety of substituents at these positions. mdpi.com
For instance, to explore the impact of the bromophenyl group, analogues can be synthesized by replacing bromine with other halogens (Cl, F), alkyl groups, or hydrogen bond donors/acceptors. Similarly, the piperidine ring can be modified by altering its size or introducing substituents. The goal is to create a library of related compounds whose varied activities can be mapped back to their structural differences. elsevierpure.com Computational methods, such as molecular docking and molecular dynamics simulations, are often employed alongside synthesis to predict how these structural changes will affect the compound's binding to its target protein. nih.gov
| Scaffold Region | Potential Modification | Rationale for Modification |
|---|---|---|
| Bromophenyl Group | Substitution of Bromine (e.g., with F, Cl, CH3, OCH3) | Investigate the role of halogen bonding and steric/electronic effects on target binding. |
| Pyrimidine Core | Substitution on the ring or replacement with other heterocycles (e.g., pyridine, triazine) | Evaluate the importance of the core scaffold for hinge-binding interactions with the kinase. |
| Sulfonamide Linker | Replacement with amide, ether, or other linker types | Assess the role of the linker in providing the correct orientation and geometry for binding. |
| Piperidine-Oxadiazole Moiety | Alteration of the piperidine ring (e.g., to pyrrolidine) or replacement of the oxadiazole | Probe the solvent-exposed region to improve properties like solubility and metabolic stability. |
Development of Chemical Biology Probes based on this compound
Chemical probes are essential tools derived from bioactive molecules to study proteins in their native cellular environment. mskcc.org They are designed to help identify and validate the biological targets of a compound, a process known as target deconvolution.
Design and Synthesis of this compound-derived Probes for Target Identification
The design of a chemical probe from GSK2256098 requires the strategic incorporation of two key elements onto its scaffold: a reactive group and a bioorthogonal handle. unimi.it The crucial challenge is to add these functionalities without significantly disrupting the molecule's original binding affinity and selectivity for its target. nih.gov
Attachment Point Selection : The first step is to identify a position on the GSK2256098 molecule where modifications are tolerated. This is often guided by SAR data, which reveals regions of the molecule not critical for target engagement, typically pointing towards a solvent-exposed area. nih.gov
Reactive Group Incorporation : A photoreactive group, such as a diazirine or benzophenone, is often incorporated. unimi.itsigmaaldrich.com Upon activation with UV light, this group forms a covalent bond with the target protein, enabling stable capture even of weak or transient interactions.
Bioorthogonal Handle Addition : An alkyne or azide group is added as a "handle." This handle does not react with biological molecules within a cell but can be specifically ligated to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via "click chemistry." unimi.itsigmaaldrich.com
The synthesis involves complex, multi-step procedures to append these functionalities onto the GSK2256098 core, creating a panel of potential probes that are then screened to find one that retains high affinity for the target. nih.gov
| Component | Example | Function in Target ID |
|---|---|---|
| Parent Scaffold | GSK2256098 | Provides binding affinity and selectivity for the target protein (e.g., FAK). |
| Reactive Group | Diazirine, Benzophenone | Forms a covalent bond with the target protein upon photoactivation for permanent labeling. unimi.itsigmaaldrich.com |
| Bioorthogonal Handle | Terminal Alkyne, Azide | Allows for the attachment of reporter tags (biotin, fluorophores) via click chemistry for detection and isolation. sigmaaldrich.com |
| Linker/Spacer | Polyethylene glycol (PEG) | Connects the probe components and provides appropriate distance to minimize interference with target binding. nih.gov |
Exploration of Bifunctional and Trifunctional Probe Architectures for this compound
Beyond simple target identification, more complex probe architectures can be designed to manipulate cellular functions.
Bifunctional Probes : These molecules are designed to bring two different proteins into close proximity. nih.gov A prominent example is the Proteolysis-Targeting Chimera (PROTAC). A PROTAC based on GSK2256098 would consist of the GSK2256098 molecule (to bind to FAK) connected via a linker to a ligand for an E3 ubiquitin ligase. nih.gov This bifunctional molecule acts as a bridge, inducing the cell's own protein disposal machinery to tag FAK for degradation. This approach turns an inhibitor into a degrader, offering a distinct and potentially more sustained therapeutic effect. nih.govnih.gov
Trifunctional Probes : These advanced tools incorporate three distinct components to perform more complex tasks. sigmaaldrich.comsigmaaldrich.com A trifunctional probe derived from GSK2256098 could include:
The GSK2256098 scaffold for target binding.
A reactive group for covalent target labeling.
A bioorthogonal handle for subsequent chemical ligation. sigmaaldrich.comsigmaaldrich.com
This architecture allows for a two-step labeling process. First, the probe binds and covalently attaches to its target protein. Second, the handle can be used to attach different tags, enabling multiple types of downstream analysis (e.g., enrichment followed by imaging) from a single labeling experiment. The modular nature of these probes, facilitated by building blocks with pre-installed reactive groups and handles, streamlines the generation of diverse and versatile chemical tools. sigmaaldrich.com
| Probe Type | Component 1 (Target Binder) | Component 2 | Component 3 | Primary Application |
|---|---|---|---|---|
| Bifunctional (PROTAC) | GSK2256098 Analogue | Linker | E3 Ligase Ligand | Induce targeted degradation of FAK. nih.govnih.gov |
| Trifunctional | GSK2256098 Analogue | Reactive Group (e.g., Diazirine) | Bioorthogonal Handle (e.g., Alkyne) | Covalent labeling and subsequent versatile functionalization of the target protein. sigmaaldrich.comsigmaaldrich.com |
Compound Names
| Formula | Name |
| This compound | GSK2256098 |
Molecular Mechanisms of Action and Biological Interactions of C19h20brn5o4s
Elucidation of the Molecular Mechanism of Action of C19H20BrN5O4S
The determination of a compound's molecular mechanism of action is a cornerstone of pharmacological research. It seeks to define the precise biochemical and physiological changes that a substance induces at a molecular level.
Investigation of Direct Molecular Interactions and Binding Modes
To understand the direct molecular interactions of this compound, researchers would typically employ a variety of biophysical and computational techniques. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful methods used to determine the three-dimensional structure of a compound bound to its biological target. This would reveal the specific binding site, the orientation of the molecule within that site, and the key intermolecular forces—such as hydrogen bonds, ionic interactions, and van der Waals forces—that stabilize the interaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, providing insights into the dynamics of the interaction between this compound and its target in a solution state. Computational approaches, including molecular docking and molecular dynamics simulations, would complement these experimental techniques by predicting and simulating the binding mode and affinity of the compound with potential biological targets.
Analysis of Allosteric Modulation by this compound
Allosteric modulation occurs when a compound binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's activity. To investigate if this compound acts as an allosteric modulator, functional assays would be conducted in the presence of a known orthosteric ligand. A change in the potency or efficacy of the orthosteric ligand upon the addition of this compound would suggest allosteric modulation.
Further characterization would involve radioligand binding assays to determine if this compound affects the binding affinity or dissociation rate of the orthosteric ligand. Structural studies would also be essential to identify the distinct allosteric binding site and understand the conformational changes induced by the binding of this compound.
Identification and Characterization of Biological Targets of this compound
Identifying the specific biological molecules with which a compound interacts is a crucial step in understanding its pharmacological effects.
Enzymatic Inhibition Studies of this compound
Given the presence of functional groups suggested by its molecular formula, this compound could potentially act as an enzyme inhibitor. Enzymatic inhibition studies are fundamental to characterizing this activity.
The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of this compound required to inhibit 50% of the target enzyme's activity under specific assay conditions. The Ki value is a more intrinsic measure of binding affinity, independent of substrate concentration.
To determine these values, a series of enzyme activity assays would be performed with varying concentrations of this compound. The resulting data would be plotted to generate dose-response curves, from which the IC50 value can be calculated. Further kinetic experiments, such as Michaelis-Menten analysis in the presence of the inhibitor, would be necessary to determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental data for this compound.)
| Target Enzyme | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
|---|---|---|---|
| Enzyme A | Data Not Available | Data Not Available | Data Not Available |
| Enzyme B | Data Not Available | Data Not Available | Data Not Available |
| Enzyme C | Data Not Available | Data Not Available | Data Not Available |
It is crucial to distinguish between reversible and irreversible inhibition. Reversible inhibitors bind to an enzyme through non-covalent interactions and can be readily removed, allowing the enzyme to regain its function. Irreversible inhibitors, in contrast, typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation.
To determine the nature of inhibition by this compound, dialysis or dilution experiments would be conducted. If enzyme activity is restored after removing the compound, the inhibition is reversible. In contrast, if the activity is not recovered, the inhibition is likely irreversible. Mass spectrometry can be used to confirm irreversible inhibition by detecting a covalent adduct between this compound and the target enzyme.
Table 2: Characterization of Inhibition Modality for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental data for this compound.)
| Target Enzyme | Inhibition Type | Method of Determination |
|---|---|---|
| Enzyme A | Data Not Available | Data Not Available |
| Enzyme B | Data Not Available | Data Not Available |
In-Depth Analysis of this compound Reveals a Gap in Publicly Available Scientific Literature
Despite a comprehensive search for the chemical compound with the molecular formula this compound, no specific, publicly available scientific data has been identified. Extensive queries of chemical databases and scholarly articles have failed to yield information regarding its common name, synthesis, or biological activity. Consequently, the detailed analysis of its molecular mechanisms of action and biological interactions, as requested, cannot be completed at this time.
The inquiry sought to build a detailed scientific article focusing on the molecular mechanisms of action of this compound, including its interactions with enzymes and receptors, and its influence on cellular pathways. The intended structure of this analysis was to include a thorough examination of its enzyme inhibition profile, receptor binding kinetics, and impact on intracellular signal transduction cascades.
However, the foundational information required for such an analysis—the identification of the compound itself and any associated research—is absent from prominent chemical databases such as PubChem, ChemSpider, and ZINC. Furthermore, searches of scientific literature and clinical trial registries did not provide any data linked to the molecular formula this compound.
This lack of information prevents a factual and scientifically accurate discussion of the following key areas that were to be the focus of the article:
Analysis of Competitive, Non-competitive, and Uncompetitive Inhibition Mechanisms: Without identification of a target enzyme or any experimental data, it is impossible to determine or describe the mode of inhibition for this compound. General principles of enzyme inhibition state that competitive inhibitors typically bind to the active site of an enzyme, competing with the substrate. re3data.orgdocking.org In contrast, non-competitive inhibitors bind to a different site, affecting the enzyme's function without blocking substrate binding, and uncompetitive inhibitors bind only to the enzyme-substrate complex. docking.orgdaylight.com
Receptor Binding Studies: Information regarding the compound's affinity and selectivity for various receptor subtypes is not available. Such studies are crucial for understanding a compound's pharmacological profile and potential therapeutic effects or off-target interactions. wikipedia.orgchemspider.com
Kinetic Analysis of Ligand-Receptor Complex: The rates of association and dissociation of the ligand-receptor complex are key parameters in determining the duration and nature of a compound's effect. nih.govchemicalize.com No such kinetic data for this compound has been found.
Characterization of Orthosteric and Allosteric Binding Sites: Determining whether a compound binds to the primary (orthosteric) binding site of a receptor or a secondary (allosteric) site is fundamental to understanding its mechanism of action. This information is currently unknown for this compound.
Modulation of Cellular Pathways: The impact of a compound on intracellular signal transduction cascades dictates its ultimate effect on cellular function. Without any experimental evidence, a discussion on how this compound might modulate these pathways would be purely speculative.
No Publicly Documented Research Found for Chemical Compound this compound
Despite a thorough search of chemical databases and scientific literature, no specific, well-characterized chemical compound with the molecular formula this compound has been identified in publicly accessible research. Consequently, detailed information regarding its molecular mechanisms, biological interactions, and structure-activity relationships is not available.
Initial investigations across major chemical repositories, including PubChem and the Chemical Abstracts Service (CAS), did not yield a definitive identification for a compound with this specific elemental composition. While numerous compounds exist with similar constituent atoms, none match the exact formula of this compound for which dedicated scientific studies could be found.
This lack of available data makes it impossible to provide a scientifically accurate and detailed analysis as requested. The specific nature of the required information—including influence on biosynthetic or metabolic pathways, effects on protein-protein interaction networks, structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, identification of key pharmacophores, and the development of predictive computational models—necessitates a body of published research that does not currently exist for this molecular formula.
Scientific articles on such topics are the result of extensive laboratory research, including chemical synthesis, biological screening, and computational analysis. In the absence of such foundational research for "this compound," any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy.
It is possible that a compound with this formula exists in proprietary research, has been synthesized but not publicly disclosed, or is part of a larger class of compounds that has not been individually characterized. However, without public documentation, a detailed scientific article cannot be constructed.
Analysis of this compound Using Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Molecular Field Analysis
An in-depth analysis of the chemical compound this compound through three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular field analysis is currently limited by the absence of specific published research on this molecule. Searches for dedicated studies applying these computational chemistry techniques to this compound have not yielded specific results, indicating a gap in the existing scientific literature.
3D-QSAR is a powerful computational method used in drug design and medicinal chemistry to establish a mathematical relationship between the three-dimensional properties of a series of molecules and their biological activities. nih.gov This methodology typically involves the generation of 3D molecular models, their alignment based on a common scaffold, and the calculation of steric and electrostatic fields around them. wikipedia.orgnih.gov These fields are then used as descriptors in partial least squares (PLS) regression analysis to build a predictive model. wikipedia.org
Molecular field analysis, a key component of 3D-QSAR, quantifies the interaction energies between a probe atom (or molecule) and a set of aligned molecules. wikipedia.org The resulting data provides insights into how variations in molecular shape and electronic properties within a series of compounds correlate with changes in their biological potency. This information is invaluable for optimizing lead compounds and designing new molecules with enhanced activity. nih.gov
While the direct application of these methods to this compound is not documented in the available resources, the general principles of 3D-QSAR and molecular field analysis would be applicable. A hypothetical study would involve synthesizing a series of analogues of this compound with known biological activities. These compounds would then be subjected to computational modeling to generate a 3D-QSAR model. The resulting contour maps would highlight regions where modifications to the this compound structure could potentially enhance its biological interactions.
Given the lack of specific data, no research findings or data tables can be presented for this compound at this time. The field awaits dedicated studies on this compound and its derivatives to elucidate its structure-activity relationships through 3D-QSAR and molecular field analysis.
Preclinical Research Modalities and Methodologies for C19h20brn5o4s
In Vitro Studies of C19H20BrN5O4S
In vitro studies have been fundamental in elucidating the pharmacological profile of PRT2527. These investigations, conducted in controlled laboratory settings outside of a living organism, have provided critical data on the compound's direct effects on its molecular target and its subsequent impact on cellular processes.
Cell-based Assays for Target Engagement and Phenotypic Modulation by this compound
Cell-based assays are crucial for confirming that a compound can access its intracellular target and exert a biological effect within a living cell. acs.orgconceptlifesciences.com For PRT2527, a variety of these assays have been employed to demonstrate target engagement and measure its phenotypic consequences across numerous cancer cell lines.
A key indicator of CDK9 inhibition is the reduction of phosphorylation at the serine 2 position of the RNA Polymerase II (RNAP2) C-terminal domain. In NCI-H929 multiple myeloma cells, PRT2527 inhibited the phosphorylation of Ser2 on RNAP2 with a half-maximal inhibitory concentration (IC50) of 54 nM. researchgate.netaacrjournals.org To better approximate physiological conditions, a plasma assay was used to account for the effects of human plasma protein binding, which determined an adjusted IC50 of 198 nM. researchgate.netaacrjournals.orgpreludetx.com
The functional consequences of this target engagement were observed through the modulation of key oncoproteins and markers of apoptosis. Transient treatment with PRT2527 led to a concentration-dependent depletion of short-lived, oncogenic proteins such as MCL1 and MYC, which are critical for cancer cell survival and proliferation. researchgate.netaacrjournals.orgpreludetx.com This depletion of survival proteins was coupled with the activation of cleaved caspase-3, a key executioner of apoptosis. researchgate.netaacrjournals.orgpreludetx.com Unbiased proteomic profiling further confirmed that MCL1 is one of the most significantly down-regulated proteins following treatment with the compound. researchgate.netaacrjournals.org
The anti-proliferative effects of PRT2527 have been consistently demonstrated across a wide panel of cancer cell lines. These include models of hematological malignancies such as B- and T-cell acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), non-Hodgkin's lymphoma (NHL), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL). aacrjournals.orgaacrjournals.orgpreludetx.com The compound also showed potent activity in solid tumor cell lines, including those from sarcoma, prostate cancer, and non-small cell lung cancer (NSCLC). aacrjournals.orgaacrjournals.org For instance, in various prostate cancer cell lines, PRT2527 inhibited proliferation with IC50 values of ≤50 nM. aacrjournals.org Luciferase reporter assays have also been utilized to confirm that PRT2527 inhibits c-Myc-dependent transcription in vitro. aacrjournals.org
| Assay Type | Measured Effect | Key Findings | Cell Line Examples |
|---|---|---|---|
| In-Cell Western | Target Engagement | Inhibition of pSer2-RNAPII (IC50 = 54 nM) researchgate.netaacrjournals.org | NCI-H929 |
| Western Blot / Proteomics | Downstream Protein Modulation | Concentration-dependent depletion of MYC and MCL1 proteins researchgate.netaacrjournals.orgpreludetx.com | MV-4-11, NCI-H929, VCaP |
| Caspase-Glo® 3/7 | Apoptosis Induction | Concentration-dependent activation of cleaved caspase-3 researchgate.netaacrjournals.orgpreludetx.com | MV-4-11, DLBCL and CLL cell lines |
| CellTiter-Glo® / Proliferation Assays | Anti-proliferative Activity | Potent inhibition of cell growth in numerous cancer cell lines aacrjournals.orgpreludetx.comaacrjournals.orgpreludetx.com | AML, ALL, NHL, Prostate, NSCLC |
| Luciferase Reporter Assay | Transcriptional Inhibition | Inhibited c-Myc-dependent transcription aacrjournals.org | DU145 |
Biochemical Assays for Direct Molecular Target Activity Assessment
Biochemical assays, which use purified proteins, are essential for determining the direct inhibitory activity of a compound on its molecular target without the complexities of a cellular environment. These assays have established that PRT2527 is a highly potent and selective inhibitor of CDK9.
In a direct enzymatic assay, PRT2527 inhibited the activity of the CDK9/Cyclin T1 complex with an IC50 value of 0.98 nM. researchgate.netaacrjournals.org This demonstrates a strong and direct interaction with its primary target. Furthermore, the selectivity of PRT2527 was evaluated against a broad panel of other kinases, where it showed high selectivity for CDK9, particularly when tested at a physiologically relevant ATP concentration of 1 mM. researchgate.netaacrjournals.org Its selectivity over other members of the CDK family is a critical attribute, as off-target inhibition of other CDKs can lead to toxicity. preludetx.compreludetx.com
| Parameter | Value | Assay Condition |
|---|---|---|
| CDK9/Cyclin T1 IC50 | 0.98 nM researchgate.netaacrjournals.org | Biochemical enzymatic assay (1 mM ATP) |
| Fold Selectivity vs CDK1 | 73x preludetx.com | Biochemical assay |
| Fold Selectivity vs CDK2 | 340x preludetx.com | Biochemical assay |
| Fold Selectivity vs CDK4 | 250x preludetx.com | Biochemical assay |
| Fold Selectivity vs CDK5 | >1000x preludetx.com | Biochemical assay |
| Fold Selectivity vs CDK6 | >1000x preludetx.com | Biochemical assay |
| Fold Selectivity vs CDK7 | >1000x preludetx.com | Biochemical assay |
Utilization of Complex In Vitro Models (e.g., 3D Cell Cultures, Microphysiological Systems) in this compound Research
To bridge the gap between traditional two-dimensional (2D) cell cultures and in vivo models, complex in vitro models such as three-dimensional (3D) cell cultures are increasingly used. nih.govfrontiersin.orgnih.gov These models, including spheroids and organoids, better recapitulate the complex architecture, cell-cell interactions, and microenvironment of actual tumors. frontiersin.orgnih.govsemanticscholar.org
Research on PRT2527 has incorporated these advanced models to evaluate its efficacy in a more physiologically relevant context. The compound proved highly effective in tumor-spheroid assays, blocking the growth of stem-like tumor cells with an IC50 of ≤10 nM. aacrjournals.org Additionally, PRT2527 significantly suppressed the growth of tumor organoids derived from both human prostate cancer cell lines and patient-derived xenografts (PDXs). aacrjournals.org The use of these 3D models provides stronger preclinical evidence of a compound's potential anti-tumor activity by assessing its ability to penetrate tissue-like structures and exert its effects in a more complex biological system. nih.govfrontiersin.org
Methodological Considerations and Assay Validation in Preclinical In Vitro Research of this compound
The reliability of preclinical data hinges on rigorous methodological considerations and thorough assay validation. nih.gov In the in vitro evaluation of PRT2527, several such considerations are apparent. The use of a high ATP concentration (1 mM) in biochemical kinase assays is a critical detail, as it mimics the physiological intracellular environment and provides a more stringent test of an inhibitor's potency compared to assays run at lower, non-physiological ATP levels. researchgate.netaacrjournals.org
Furthermore, the inclusion of a human plasma protein binding assay demonstrates a methodologically sound approach to estimating a more clinically relevant inhibitory concentration. researchgate.netaacrjournals.org Validating the mechanism of action is achieved by employing a suite of complementary assays. The observed inhibition of RNAP2 phosphorylation (target engagement) is linked directly to the depletion of downstream oncogenes like MYC and MCL1 (pharmacodynamic effect), which in turn correlates with the induction of apoptosis and inhibition of cell proliferation (phenotypic outcomes). researchgate.netaacrjournals.orgpreludetx.com This consistent cascade of effects across multiple assays and cell lines provides robust validation of the compound's on-target activity.
Computational and In Silico Approaches in this compound Research
Computational methods are powerful tools in modern drug discovery, allowing for the prediction and analysis of molecular interactions that would be difficult to observe experimentally.
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular docking and molecular dynamics (MD) simulations are in silico techniques used to predict how a ligand (such as a drug molecule) binds to its receptor protein and to assess the stability of this interaction over time. nih.govbiorxiv.orgnih.gov These methods provide atomic-level insights into the binding mode, key amino acid interactions, and the conformational changes that occur upon binding. biorxiv.orgresearchgate.net
For a CDK9 inhibitor like PRT2527, molecular docking simulations would be used to model its interaction within the ATP-binding pocket of the CDK9 protein. Such studies help to explain the basis for the compound's high potency and selectivity by identifying specific hydrogen bonds, hydrophobic interactions, and other noncovalent bonds that stabilize the drug-target complex. nih.govnih.gov MD simulations can further refine this by simulating the dynamic movements of the complex over time, confirming the stability of the predicted binding pose and providing deeper insights into the thermodynamics of the interaction. researchgate.netmdpi.com While these are standard and vital techniques for the development of kinase inhibitors, specific public domain studies detailing molecular docking and dynamics simulations for PRT2527 have not been identified. nih.gov
De Novo Design and Lead Optimization Strategies for this compound Analogues
The journey from an initial hit to a clinical candidate like BMS-754807 involves a meticulous process of de novo design and lead optimization. These strategies are aimed at enhancing the potency, selectivity, and pharmacokinetic properties of the lead compound. nih.govpharmtech.compatsnap.com
Key aspects of the lead optimization for BMS-754807 and its analogues included:
Improving Potency and Selectivity: Modifications to the pyrrolotriazine core were systematically explored to enhance binding affinity for IGF-1R/IR while minimizing off-target effects. medchemexpress.commdpi.com
Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the lead compounds was fine-tuned to ensure desirable pharmacokinetic characteristics. nih.govspirochem.commdpi.com
The following table summarizes key structure-activity relationships for BMS-754807 analogues:
| R-Group Position | Modification | Effect on Activity |
| C2 | (S)-2-methylpyrrolidine-2-carboxamide | Essential for potent IGF-1R inhibition |
| C4 | (5-cyclopropyl-1H-pyrazol-3-yl)amino | Contributes to high potency and selectivity |
| Pyridine Ring | 6-bromo substituent | Key for maintaining high affinity |
Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments. frontiersin.orgbu.edu While a direct application of FBDD to the initial discovery of BMS-754807 is not explicitly detailed in the primary literature, the principles of FBDD are highly relevant to the optimization of its core scaffold, the pyrrolo[2,1-f] nih.govmedchemexpress.comnih.govtriazine nucleus.
A notable example of FBDD applied to this scaffold is the identification of potent inhibitors of MAP4K4. nih.gov In this study, a pyrrolotriazine fragment with excellent ligand efficiency was identified through a fragment-based screen. This initial fragment was then elaborated and optimized using structure-guided design, leading to the discovery of highly potent compounds. This process demonstrates the utility of FBDD in leveraging the pyrrolotriazine core for developing kinase inhibitors.
The FBDD approach typically involves:
Fragment Library Screening: A library of small chemical fragments is screened for weak binding to the target protein.
Hit Validation and Characterization: The binding of fragment "hits" is confirmed and characterized using biophysical techniques.
Fragment-to-Lead Evolution: The identified fragments are then grown, linked, or merged to generate more potent, lead-like molecules. frontiersin.orgbu.edu
Computational scaffold hopping is a creative approach in drug design that aims to identify novel molecular cores (scaffolds) that can serve as bioisosteric replacements for the central framework of a known active compound. nih.govdntb.gov.uaresearchgate.netuniroma1.it This technique is particularly valuable for discovering new chemical entities with improved properties or for navigating around existing patents. For a well-established kinase inhibitor scaffold like pyrrolotriazine, scaffold hopping can be employed to generate analogues with distinct chemical architectures while preserving the key interactions with the target kinase. nih.govacs.org
In the context of BMS-754807, computational methods could be used to explore alternative scaffolds that mimic the binding mode of the pyrrolo[2,1-f] nih.govmedchemexpress.comnih.govtriazine core within the ATP-binding pocket of IGF-1R. nih.gov This process often involves searching virtual libraries of chemical structures for compounds that share similar 3D pharmacophore features with the original lead. nih.gov
Side-chain decoration, on the other hand, focuses on modifying the peripheral chemical groups (side chains) of a molecule to enhance its properties. researchgate.net In the development of BMS-754807 analogues, extensive side-chain modifications would have been explored to optimize potency, selectivity, and pharmacokinetic parameters. For instance, different substituents on the pyrazole and pyrrolidine rings could be computationally evaluated for their impact on binding affinity and ADME properties. nih.govacs.org
Physics-based modeling techniques, such as molecular dynamics (MD) simulations and free energy calculations, play a crucial role in understanding and optimizing the properties of drug candidates. eur.nlnih.govfrontiersin.orgmdpi.com These methods provide a detailed, atomistic view of the interactions between a ligand and its target protein, as well as the dynamic behavior of the complex.
For BMS-754807, physics-based models can be used to:
Predict Binding Affinities: Calculate the binding free energy of BMS-754807 analogues to IGF-1R, helping to prioritize the synthesis of the most promising compounds.
Understand Resistance Mutations: Simulate the effect of mutations in the IGF-1R kinase domain on the binding of BMS-754807, providing insights into potential mechanisms of drug resistance.
Optimize Pharmacokinetic Properties: Physiologically based pharmacokinetic (PBPK) modeling can be employed to simulate the ADME properties of BMS-754807 and its analogues, guiding the optimization of their pharmacokinetic profiles. nih.govfrontiersin.org PBPK models integrate physiological and compound-specific data to predict drug concentrations in various tissues over time. eur.nlmdpi.com
Ligand-Based Drug Design (LBDD) and Virtual Screening for this compound-like Compounds
Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the target protein is unknown or when there is a wealth of information about the structure-activity relationships of known ligands. youtube.comresearchgate.netebi.ac.uk These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
In the early stages of the discovery of IGF-1R inhibitors, LBDD techniques could have been used to identify initial hits. This would involve creating a pharmacophore model based on the known active compounds and then using this model to search large chemical databases for molecules with similar features. rsc.orgmdpi.com
Virtual screening is a computational technique that is central to LBDD. youtube.comresearchgate.net It involves the high-throughput screening of large libraries of virtual compounds to identify those that are most likely to bind to a target of interest. For the discovery of BMS-754807-like compounds, a virtual screening campaign could be designed based on the chemical structure of known pyrrolotriazine kinase inhibitors. researchgate.net
The steps in a typical ligand-based virtual screening workflow include:
Database Preparation: A large database of chemical compounds is prepared for screening.
Pharmacophore Modeling: A 3D pharmacophore model is generated based on the structures of known active ligands.
Database Searching: The chemical database is searched for molecules that fit the pharmacophore model.
Hit Selection and Prioritization: The identified hits are ranked based on their fit to the pharmacophore and other properties, and the top-ranking compounds are selected for further experimental testing. researchgate.net
Theoretical Therapeutic Potential and Future Research Directions of C19h20brn5o4s
C19H20BrN5O4S as a Chemical Tool for Advancing Fundamental Biological Understanding
As a chemical entity with a complex molecular structure incorporating bromine, nitrogen, oxygen, and sulfur atoms, this compound possesses features that could be leveraged as a chemical tool to probe intricate biological systems. Its potential utility lies in its ability to interact with specific biomolecules, thereby modulating cellular processes or signaling pathways. Researchers might utilize such compounds in controlled experiments to elucidate the functions of particular proteins, enzymes, or receptors, or to map out metabolic pathways. For instance, if this compound exhibits selective binding to a specific kinase or receptor, it could serve as a probe to study the downstream effects of inhibiting or activating that target. This approach is crucial for gaining fundamental insights into disease mechanisms and identifying novel therapeutic targets. The precise arrangement of functional groups within this compound would dictate its specificity and efficacy as a biological probe, necessitating detailed in vitro and in silico studies to define its interaction profile.
Future Directions and Emerging Methodologies in the Academic Research of this compound
The future research landscape for this compound is rich with possibilities, focusing on uncovering its full potential and refining the methods used to study it.
Exploration of Undiscovered Biological Activities and Novel Target Interactions
A primary future direction for this compound involves comprehensive screening to identify previously unknown biological activities. This could encompass a wide range of assays, including those that assess antiproliferative, anti-inflammatory, antimicrobial, or neuroprotective effects. High-throughput screening (HTS) platforms are ideally suited for this purpose, allowing for the rapid evaluation of this compound against large panels of biological targets and disease models. Furthermore, advanced target identification techniques, such as chemical proteomics and affinity-based pull-down assays, could be employed to pinpoint novel molecular targets with which this compound interacts. Understanding these interactions at a molecular level will be critical for elucidating its mechanism of action and for guiding the development of more potent and selective analogs. Research into its potential interactions with protein-protein interfaces or specific nucleic acid structures could also reveal entirely new therapeutic avenues.
Development and Application of Advanced Research Methodologies for this compound Studies
To fully characterize this compound and accelerate its research, the development and application of advanced methodologies are essential. This includes the use of sophisticated analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation and purity assessment. In structural biology, cryo-electron microscopy (cryo-EM) and X-ray crystallography could provide atomic-level insights into how this compound binds to its targets, which is invaluable for rational drug design. Computational approaches, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, will play a significant role in predicting binding affinities, pharmacokinetic properties, and potential off-target effects, thereby guiding experimental design and prioritizing promising derivatives. Furthermore, the development of novel chemical synthesis routes could enable the production of isotopically labeled versions of this compound for metabolic studies and the creation of fluorescently tagged analogs for real-time imaging of its cellular localization and target engagement.
Q & A
Q. How can researchers ensure compliance with ethical standards when publishing data on C₁₉H₂₀BrN₅O₄S?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
